molecular formula C19H28N2O5 B1356163 N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine CAS No. 190910-14-6

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

Cat. No.: B1356163
CAS No.: 190910-14-6
M. Wt: 364.4 g/mol
InChI Key: YHHAZJVJJCTGLB-GJZGRUSLSA-N
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Description

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine is identified in scientific literature as a primary hydrolysis product of the high-potency sweetener neotame (E 961) . This relationship makes it a critical reference standard and subject of investigation in food science and analytical chemistry research. Scientists utilize this compound to study the metabolic pathways of neotame, as it is a major metabolite formed by the action of non-specific esterases in the body . Its well-defined structure is essential for developing and validating sensitive analytical methods, such as high-performance liquid chromatography coupled with ultraviolet and mass spectrometric detection (HPLC-UV/MS), for accurately quantifying sweetener content and their breakdown products in complex food matrices . Research into this compound provides valuable insights into the stability and decomposition profile of intense sweeteners under various pH and temperature conditions, which is crucial for product development and quality control in the food industry . Furthermore, its role as a definitive metabolite makes it indispensable for toxicological and pharmacokinetic studies aimed at ensuring the safety of food additives, supporting regulatory compliance and advancing the understanding of sweetener science .

Properties

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHAZJVJJCTGLB-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022046
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190910-14-6
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190910146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,3-DIMETHYLBUTYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3TTN372MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrogenation of Aspartame and 3,3-Dimethylbutyraldehyde

  • The conventional and most widely used method involves hydrogenating a mixture of aspartame and 3,3-dimethylbutyraldehyde in the presence of a catalyst such as palladium on carbon (Pd/C).

  • The reaction typically occurs in a solvent or solvent mixture under controlled temperature (20°C to 60°C, preferably 22°C to 40°C) and hydrogen pressure (0.35 bar to 7.03 bar, preferably 2.11 bar to 3.52 bar).

  • The molar ratio of aspartame to 3,3-dimethylbutyraldehyde ranges from 1:0.95 to 1:1.

  • Reaction time varies from 1 to 24 hours, with 2 to 4 hours after aldehyde addition being optimal for completion.

  • The process can be conducted with stirring or without, depending on scale and equipment.

  • This method yields neotame with high purity and is more economical and simpler than earlier methods that required isolation of aspartame prior to reaction.

Use of N-Protected Aspartame Precursors

  • To improve purity and avoid isolating aspartame, N-protected aspartame derivatives (e.g., carbamates such as benzyloxycarbonyl, p-methoxybenzyl oxycarbonyl, benzyl, silyl groups) are used as intermediates.

  • These protecting groups are cleavable by hydrogenolysis, allowing simultaneous deprotection and neotame formation during hydrogenation.

  • The reaction conditions mirror those of the direct hydrogenation but start from protected intermediates, which can be in wet or dry cake forms.

  • This approach reduces impurities and enhances the overall yield and purity of neotame.

In Situ Generation of 3,3-Dimethylbutyraldehyde

  • Alternative methods generate 3,3-dimethylbutyraldehyde in situ from precursors such as bisulfite adducts, hydrazones, semicarbazones, oximes, or trimers.

  • These precursors are hydrolyzed or regenerated under acidic or basic conditions in a solvent to release the aldehyde during the reaction.

  • The freshly generated aldehyde is then reacted with L-alpha-aspartyl-L-phenylalanine 1-methyl ester under hydrogenation conditions with catalysts.

  • This method improves handling safety and stability of the aldehyde and can enhance process economics.

Parameter Range / Options Preferred Conditions
Temperature 20°C – 60°C 22°C – 40°C
Hydrogen Pressure 0.35 bar (5 psi) – 7.03 bar (100 psi) 2.11 bar (30 psi) – 3.52 bar (50 psi)
Reaction Time 1 – 24 hours 2 – 4 hours after aldehyde addition
Molar Ratio (Aspartame: Aldehyde) 1:0.95 – 1:1 ~1:1
Catalyst Palladium on carbon (Pd/C) Standard Pd/C catalyst
Solvent Methanol, mixtures of solvents Methanol commonly used
Protecting Groups (if used) Carbamates (benzyloxycarbonyl, p-methoxybenzyl oxycarbonyl), benzyl, silyl Carbamate groups preferred
Base / Acid Treatment Optional pretreatment of acid salts with base or inclusion of base in mixture pH adjustment to 3–7 for in situ aldehyde generation
  • The hydrogenation method using protected aspartame precursors eliminates the need for isolating aspartame, reducing process steps and costs.

  • Using acid salts of aspartame (e.g., hydrobromic, sulfuric, phosphoric, citric, acetic, hydrochloric) in hydrogenation also improves efficiency and purity.

  • In situ aldehyde generation from bisulfite adducts or trimers allows safer handling of reactive aldehyde and continuous production.

  • The optimized conditions yield neotame with purity exceeding 99%, which is critical for food-grade applications where impurities above 0.1% require characterization and safety evaluation.

  • Comparative studies show that earlier methods (e.g., WO 00/15656) produced neotame with purity as low as 87%, making these improved methods significantly better.

Method Key Features Advantages Limitations
Direct Hydrogenation of Aspartame Aspartame + 3,3-dimethylbutyraldehyde + Pd/C Simple, high purity, economical Requires pure aspartame isolation
Hydrogenation of N-Protected Aspartame Protected aspartame + aldehyde + Pd/C Avoids aspartame isolation, high purity Requires protecting group synthesis
In Situ Aldehyde Generation Hydrolysis of bisulfite adducts/trimers + hydrogenation Safer aldehyde handling, continuous process Additional hydrolysis step

The preparation of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 1-methyl ester (neotame) is well-established through catalytic hydrogenation methods involving aspartame or its protected or salt forms and 3,3-dimethylbutyraldehyde or its precursors. Advances in using protected intermediates and in situ aldehyde generation have significantly improved the efficiency, cost-effectiveness, and purity of the final product, meeting stringent food safety standards.

Scientific Research Applications

Scientific Research Applications

Neotame's applications in scientific research span several domains:

1. Chemistry

  • Model Compound : Neotame serves as a model compound for studying the stability and reactivity of peptide derivatives. Its unique structure allows researchers to investigate the behavior of dipeptides under various conditions.

2. Biology

  • Metabolic Pathways : Research has focused on neotame's effects on metabolic pathways and enzyme interactions. Studies indicate that neotame is rapidly metabolized into its hydrolysis product, N-(3,3-dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, which is further processed in the body .

3. Medicine

  • Sweetener Development : Neotame is explored for developing new sweeteners with reduced caloric content and enhanced stability. Its potential use in dietary products is significant for managing sugar intake without sacrificing taste .

4. Food Industry

  • High-Intensity Sweetener : Neotame is widely utilized in the food and beverage industry as a sweetener and flavor enhancer. Its ability to remain stable under heat and acidic conditions makes it ideal for various food formulations, including dairy products, baked goods, and condiments .

Metabolic Pathways

Neotame undergoes rapid metabolism upon ingestion:

  • De-Esterification : The primary metabolic pathway involves de-esterification to produce this compound and methanol.
  • Elimination : Studies show that neotame is quickly eliminated from the body through urine and feces, with minimal residual components detected .

Industrial Applications

Neotame's properties make it valuable across various industries:

Industry Application
Food & Beverage High-intensity sweetener for low-calorie products
Pharmaceuticals Flavor enhancer in medications
Cosmetics Used in formulations requiring sweetening agents
Agriculture Potential use in animal feed for palatability

Case Studies

Several studies highlight neotame's effectiveness:

  • A study demonstrated that incorporating neotame into yogurt formulations maintained sweetness over time without compromising flavor integrity .
  • Research on animal models indicated that neotame could be used safely in feed without adverse health effects while enhancing palatability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Neotame vs. Aspartame
  • Structure : Neotame is a methyl ester derivative of aspartame, modified by the addition of a 3,3-dimethylbutyl group to the aspartic acid residue . Aspartame lacks this alkyl group.
  • Sweetness Potency : Neotame is ~8,000× sweeter than sucrose, compared to aspartame’s ~200× sweetness .
  • Thermal Stability : Neotame remains stable at high temperatures (e.g., baking), while aspartame degrades, limiting its use to cold or room-temperature applications .
  • Metabolism: Neotame undergoes rapid de-esterification to N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine, which is excreted unchanged. Aspartame is metabolized into phenylalanine, aspartic acid, and methanol, posing concerns for phenylketonuria (PKU) patients .
Neotame vs. Advantame
  • Structure : Advantame contains a 3-hydroxy-4-methoxyphenylpropyl group instead of neotame’s 3,3-dimethylbutyl group .
  • Sweetness Potency : Advantame is ~20,000× sweeter than sucrose, exceeding neotame’s potency .
  • Regulatory Status : Both are approved by major regulatory bodies, but advantame’s impurity profile includes N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartyl]-L-phenylalanine, requiring distinct analytical methods .

Physicochemical and Industrial Properties

Property Neotame Aspartame Advantame
Sweetness Potency 6,000–10,000× sucrose 150–200× sucrose ~20,000× sucrose
Thermal Stability Stable up to 100°C Degrades above 80°C Stable up to 120°C
Major Impurities De-esterified neotame (<1.5%) Diketopiperazine (cyclic byproduct) N-[N-(3-hydroxy-4-methoxyphenylpropyl)-L-aspartyl]-L-phenylalanine
Solubility 12.6 g/L (water, 25°C) 10 g/L (water, 25°C) 1.2 g/L (water, 25°C)
Regulatory Limits ≤1.5% de-esterified form ≤1.5% impurities (FDA) ≤2.0% total impurities

Biological Activity

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, commonly known as neotame , is a non-nutritive sweetener that has garnered attention for its potential applications in food and health. This article explores its biological activity, metabolism, and implications for health based on diverse research findings.

Chemical Structure and Properties

Neotame is a derivative of aspartame, characterized by the presence of a 3,3-dimethylbutyl group at the nitrogen of the aspartic acid moiety. Its structural formula is represented as follows:

C15H19N1O5\text{C}_{15}\text{H}_{19}\text{N}_{1}\text{O}_{5}

This compound is approximately 7,000 to 13,000 times sweeter than sucrose, making it an attractive option for low-calorie food formulations.

Metabolism and Pharmacokinetics

Neotame undergoes rapid metabolism in the body. Upon ingestion, it is primarily de-esterified to form this compound (NC-00751) and methanol. Studies indicate that about 20-30% of the administered dose is absorbed after oral administration, with major metabolites being rapidly eliminated via urine and feces .

Key Pharmacokinetic Parameters:

  • Half-life of Neotame : Approximately 0.2 to 0.4 hours following oral administration.
  • Half-life of NC-00751 : Ranges from 2.3 to 3.4 hours post-administration.
  • Peak Plasma Concentration (Cmax) : Occurs around 0.25 to 1 hour after administration .

Sweetness and Taste Perception

Neotame's intense sweetness has led to its use as a sugar substitute in various food products. Research indicates that it activates sweet taste receptors similarly to other artificial sweeteners but with a different metabolic pathway .

Effects on Body Weight and Glycemic Control

Several studies have examined neotame's impact on body weight and glycemic control:

  • A systematic review involving individuals with diabetes showed inconclusive evidence regarding neotame's effect on glycosylated hemoglobin A1c (HbA1c) levels compared to sugar or placebo groups .
  • In trials comparing neotame with other non-nutritive sweeteners (NNS), no significant differences were observed in body weight change or HbA1c levels over durations ranging from 4 to 10 months .

Case Studies and Clinical Trials

  • Diabetes Management : A randomized controlled trial assessed the effects of neotame in diabetic patients. The results indicated no significant changes in HbA1c levels when compared with traditional sweeteners, suggesting that while neotame may be suitable for diabetic diets, it does not offer distinct advantages over other NNS .
  • Weight Management : Another study evaluated the impact of neotame on weight management in overweight individuals. Participants consuming neotame did not experience significant weight loss compared to those consuming sugar or other calorie-reduced diets .

Safety and Regulatory Status

Neotame has been evaluated by various health authorities, including the FDA and JECFA (Joint FAO/WHO Expert Committee on Food Additives). It is considered safe for consumption within established acceptable daily intake (ADI) levels.

Summary Table of Key Findings

ParameterNeotame
Sweetness Level7,000 - 13,000 times sweeter than sucrose
Absorption Rate20-30% after oral administration
Major MetaboliteThis compound (NC-00751)
Half-lifeNeotame: 0.2 - 0.4 hours; NC-00751: 2.3 - 3.4 hours
Impact on HbA1cNo significant difference observed
Weight ChangeNo significant difference observed

Q & A

Q. What is the synthetic methodology for neotame, and how does it differ from aspartame?

Neotame is synthesized via reductive N-alkylation of aspartame with 3,3-dimethylbutyraldehyde under hydrogen pressure in methanol, using a palladium/carbon (Pd/C) catalyst. This reaction introduces a 3,3-dimethylbutyl group to the amine nitrogen of aspartame, enhancing stability and sweetness potency. Critical steps include hydrogenation, filtration, solvent removal via distillation, and vacuum drying . Unlike aspartame, neotame's modified structure eliminates the need for phenylalanine labeling due to rapid metabolic de-esterification .

Q. What analytical methods are used to assess neotame purity and identify impurities?

High-performance liquid chromatography (HPLC) is the primary method for quantifying neotame purity (≥97% by dry weight) and detecting impurities such as de-esterified neotame (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine). Infrared (IR) spectroscopy (potassium bromide dispersion) confirms identity by matching reference spectra. Total impurities are calculated by summing HPLC peak areas of secondary compounds, excluding the main neotame and degradation product peaks .

Q. How does neotame's thermal stability impact experimental design in food applications?

Neotame’s heat stability (retaining structure up to 100°C) allows its use in baked goods and thermally processed foods. Researchers must validate stability under specific conditions (e.g., pH, temperature, and time) using accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) coupled with HPLC to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic studies of neotame?

While neotame is rapidly metabolized to de-esterified neotame and methanol in humans, discrepancies in toxicological outcomes (e.g., phenylalanine release) require controlled in vitro models (e.g., liver microsomes) and in vivo tracer studies using isotopic labeling (e.g., ¹⁴C-neotame). Comparative pharmacokinetic analyses across species (rats vs. humans) can clarify metabolic pathways and address safety debates .

Q. What methodological strategies optimize catalytic efficiency in neotame synthesis?

Catalytic efficiency hinges on reaction parameters:

  • Catalyst loading : 5–10% Pd/C by weight of aspartame .
  • Hydrogen pressure : 50–100 psi to minimize side reactions .
  • Solvent system : Methanol for optimal solubility and reaction kinetics .
    Post-synthesis, centrifugal washing and vacuum drying reduce residual solvents to <5% (Karl Fischer method) . Advanced studies may explore alternative catalysts (e.g., Raney nickel) or solvent-free systems to improve yield and sustainability.

Q. How can impurity profiling guide quality control in neotame production?

The major impurity, de-esterified neotame, arises from methyl ester hydrolysis. Researchers should:

  • Use reverse-phase HPLC with UV detection (λ = 210 nm) to quantify impurities.
  • Validate methods per ICH guidelines (e.g., precision ≤2% RSD).
  • Monitor storage conditions (low humidity, airtight containers) to prevent hydrolytic degradation .

Q. What comparative studies highlight neotame's advantages over aspartame in formulation science?

Neotame’s 6-carbon neohexyl group confers:

  • Higher sweetness potency : 6,000–10,000× sucrose vs. aspartame’s 200× .
  • Reduced phenylalanine release : Rapid metabolism avoids accumulation, eliminating PKU labeling requirements .
  • pH stability : Retains structure at pH 2–5, unlike aspartame, which degrades in acidic beverages . Researchers should conduct head-to-head stability trials under simulated gastric conditions (37°C, pH 1.2–3.5) to validate these differences.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Reactant of Route 2
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

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